molecular formula C20H27N3O8 B1678061 Oxolamine citrate CAS No. 1949-20-8

Oxolamine citrate

カタログ番号 B1678061
CAS番号: 1949-20-8
分子量: 437.4 g/mol
InChIキー: RBZIGQJSMCOHSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxolamine citrate is a cough suppressant that is available as a generic drug in many jurisdictions . It also has anti-inflammatory activity, which causes a reduction in irritation of the nerve receptors of the respiratory tract . It is mainly used for the treatment of pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .


Molecular Structure Analysis

The molecular formula of Oxolamine citrate is C20H27N3O8 . The InChIKey is RBZIGQJSMCOHSS-UHFFFAOYSA-N .


Chemical Reactions Analysis

A high-performance liquid chromatography method has been developed for the determination of Oxolamine citrate from active pharmaceutical ingredients . The mobile phase consisted of a mixture of buffer and acetonitrile (72:28 % v/v). The buffer was a mixture of 0.1% tri-ethylamine adjusted to pH 3.5 with ortho-phosphoric acid .

科学的研究の応用

  • Hallucinations in Children : Oxolamine citrate cough mixtures have been implicated as a cause of hallucinations in children under 10 years of age in Australia, Belgium, and The Netherlands. This reaction seems to be uncommon and is not reported in older children and adults, suggesting a possible overdose in young children (McEwen, Meyboom, & Thijs, 1989).

  • Long-term Safety in Mice : A study found no adverse effects of Oxolamine citrate at any dose level or time period in terms of appearance, behavior, growth, organ weights, gross pathological change, or microscopic pathology in Charles River mice. This suggests a high margin of safety for human use (Iatropoulos, Coulston, Griffin, & McChesney, 1978).

  • Electrochemical Detection of Neurotransmitters : Oxolamine citrate has been involved in studies on the electrochemical detection of catecholamines, important neurotransmitters in the human body. This research is vital for clinical and biomedical fields, especially for diseases like Alzheimer's and Parkinson's (Ribeiro, Fernandes, Pereira, & Silva, 2016).

  • Sustained-release Dosage Form : Research has been conducted on creating a sustained-release dosage form of Oxolamine citrate using microencapsulation techniques. This approach aims to reduce side effects and prevent disadvantages caused by frequent drug intake (Kirilmaz, Kendirci, & Güneri, 1992).

  • General Pharmacological Properties : A study focused on the general pharmacological properties of Oxolamine, highlighting its antitussive, analgesic-anti-inflammatory, local anaesthetic, and antispasmodic properties. The study also noted the low acute and chronic toxicities of Oxolamine (Silvestrini & Pozzatti, 1961).

  • Spectrophotometric Estimation in Pharmaceuticals : Research on developing precise methods for estimating Oxolamine citrate in pharmaceutical formulations has been done, emphasizing its significance in quality control and drug formulation (Rajan, 2014).

  • Effect on Cough Sensitivity in COPD Patients : A study evaluated the safety and efficacy of orally administered Oxolamine syrup versus placebo in patients with Chronic Obstructive Pulmonary Disease (COPD), focusing on its anti-tussive activity and effect on cough symptoms (Ceyhan & Karakurt, 2002).

Safety And Hazards

When handling Oxolamine citrate, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

Oxolamine citrate is not approved in the USA, but it may be marketed elsewhere internationally as a cough suppressant . It is listed as a prescription drug in New Zealand legislation . Oxolamine is also approved in Taiwan for the treatment of respiratory tract inflammation .

特性

IUPAC Name

N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZIGQJSMCOHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045556
Record name Oxalamine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxolamine citrate

CAS RN

1949-20-8, 34155-96-9
Record name Oxolamine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name OXALAMINE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC100298
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxalamine citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXOLAMINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5X4XBR694
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolamine citrate
Reactant of Route 2
Oxolamine citrate
Reactant of Route 3
Oxolamine citrate
Reactant of Route 4
Oxolamine citrate
Reactant of Route 5
Oxolamine citrate
Reactant of Route 6
Oxolamine citrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。